molecular formula C18H15NO6S B040455 Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate CAS No. 121268-84-6

Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate

Cat. No.: B040455
CAS No.: 121268-84-6
M. Wt: 373.4 g/mol
InChI Key: FVYLKWOYEUIMAB-UHFFFAOYSA-N
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Description

Moxaverine is an organic compound with the chemical formula C20H21NO2 . It is known for its vasodilatory properties and is classified as a phosphodiesterase inhibitor. Moxaverine has been used in therapy to improve blood flow, particularly in ocular conditions such as age-related macular degeneration and primary open-angle glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Moxaverine involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline.

    Reaction Conditions: The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields.

Industrial Production Methods: In industrial settings, the production of Moxaverine is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:

    Raw Material Preparation: High-purity starting materials are prepared.

    Reaction Optimization: Reaction conditions are carefully controlled to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Moxaverine undergoes several types of chemical reactions, including:

    Oxidation: Moxaverine can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert Moxaverine into its reduced forms.

    Substitution: Moxaverine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Moxaverine.

Scientific Research Applications

Moxaverine has a wide range of scientific research applications, including:

Mechanism of Action

Moxaverine exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. The molecular targets include phosphodiesterase enzymes, and the pathways involved are related to cAMP signaling .

Comparison with Similar Compounds

Moxaverine is similar to other phosphodiesterase inhibitors, such as papaverine and sildenafil. it is unique in its specific chemical structure and its targeted effects on ocular blood flow. Similar compounds include:

    Papaverine: Another phosphodiesterase inhibitor with vasodilatory properties.

    Sildenafil: Known for its use in treating erectile dysfunction, sildenafil also inhibits phosphodiesterase enzymes.

    Theophylline: A bronchodilator that also acts as a phosphodiesterase inhibitor.

Moxaverine’s uniqueness lies in its specific application in improving ocular blood flow and its distinct chemical structure .

Biological Activity

Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, including case studies and experimental findings.

Chemical Structure

The compound has the molecular formula C24H25NO7SC_{24}H_{25}NO_7S and features an indole ring system with a methoxy group and a phenylsulfonyl moiety. The structural configuration is crucial for its biological activity, as it influences interactions with biological targets.

Antimicrobial Activity

Indole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Indole Derivatives

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Indolylquinazolinone 3k 0.98MRSA
Indolylquinazolinone 3b 3.90Staphylococcus aureus
Indolylquinazolinone 3d 7.80Candida albicans

The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against specific pathogens, highlighting the potential of this compound in antimicrobial applications.

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. The presence of methoxy groups enhances their reactivity and bioactivity. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)TBD
Indolylquinazolinone 3g HeLa (Cervical)TBD
Indolylquinazolinone 3e MCF7 (Breast)TBD

The IC50 values reflect the concentration required to inhibit cell growth by 50%, which is critical for evaluating the efficacy of potential anticancer agents.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that indole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with Biofilm Formation : The ability to disrupt biofilm formation in bacteria is another potential mechanism, enhancing the efficacy of antimicrobial treatments.

Case Studies

Recent studies have highlighted the effectiveness of indole derivatives in clinical settings:

  • A study on a related compound demonstrated significant antibacterial activity against MRSA, with an MIC value indicating strong potential for therapeutic use.
  • Another investigation into the cytotoxic effects on A549 lung cancer cells revealed promising results, suggesting that modifications in the indole structure could enhance anticancer potency.

Properties

IUPAC Name

methyl 2-[1-(benzenesulfonyl)-5-methoxyindol-2-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S/c1-24-13-8-9-15-12(10-13)11-16(17(20)18(21)25-2)19(15)26(22,23)14-6-4-3-5-7-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYLKWOYEUIMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=C2)C(=O)C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559627
Record name Methyl [1-(benzenesulfonyl)-5-methoxy-1H-indol-2-yl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121268-84-6
Record name Methyl [1-(benzenesulfonyl)-5-methoxy-1H-indol-2-yl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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